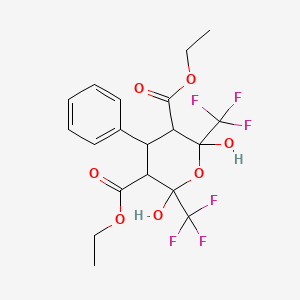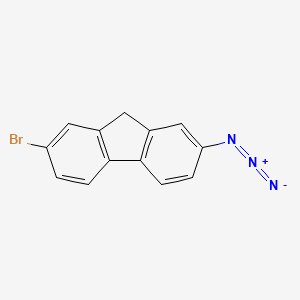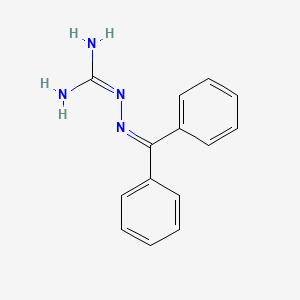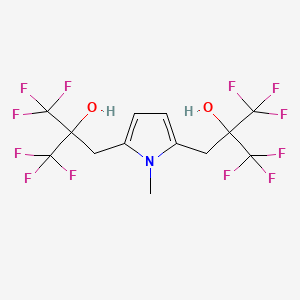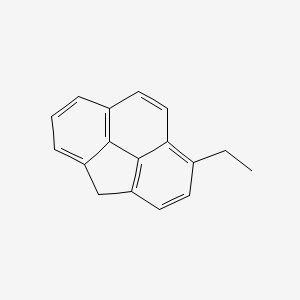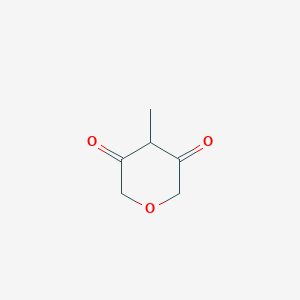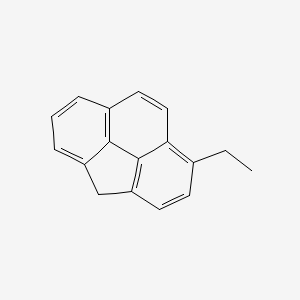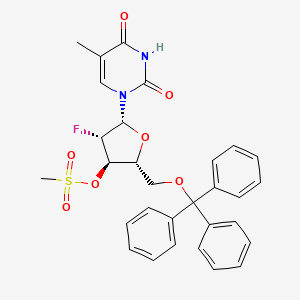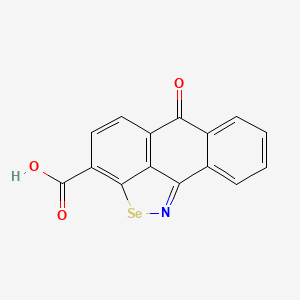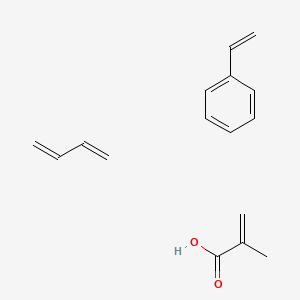
Butadiene, styrene, methacrylic acid latex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butadiene, styrene, methacrylic acid latex is a synthetic polymer latex composed of butadiene, styrene, and methacrylic acid. This compound is widely used in various industrial applications due to its unique properties, such as high tensile strength, elasticity, and resistance to oils and chemicals . The combination of these monomers results in a versatile material that can be tailored for specific applications by adjusting the ratios of the components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of butadiene, styrene, methacrylic acid latex typically involves emulsion polymerization. In this process, the monomers (butadiene, styrene, and methacrylic acid) are dispersed in water with the help of surfactants to form an emulsion . The polymerization is initiated by free radicals generated from initiators such as potassium persulfate or ammonium persulfate. The reaction is carried out at temperatures ranging from 50°C to 70°C, and the pH is maintained between 2 and 4 to ensure the stability of the latex .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and temperature control systems . The monomers are continuously fed into the reactor, and the polymerization is carefully monitored to maintain the desired properties of the latex. After polymerization, the latex is filtered to remove any unreacted monomers and impurities, and then concentrated to achieve the required solid content .
Analyse Chemischer Reaktionen
Types of Reactions
Butadiene, styrene, methacrylic acid latex undergoes various chemical reactions, including:
Oxidation: The double bonds in butadiene can be oxidized to form epoxides or hydroxyl groups.
Reduction: The carbonyl groups in methacrylic acid can be reduced to hydroxyl groups.
Substitution: The hydrogen atoms in the polymer backbone can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under UV light or heat.
Major Products Formed
Oxidation: Epoxides, hydroxylated polymers.
Reduction: Hydroxylated polymers.
Substitution: Halogenated polymers, alkylated polymers.
Wissenschaftliche Forschungsanwendungen
Butadiene, styrene, methacrylic acid latex has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which butadiene, styrene, methacrylic acid latex exerts its effects is primarily through the formation of a stable polymer network. The butadiene units provide elasticity, the styrene units contribute to rigidity and strength, and the methacrylic acid units introduce carboxyl groups that enhance adhesion and compatibility with other materials . The polymerization process results in a material with a balanced combination of flexibility, strength, and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene-butadiene rubber (SBR): A copolymer of styrene and butadiene, commonly used in the production of tires and other rubber products.
Acrylonitrile-butadiene-styrene (ABS): A terpolymer of acrylonitrile, butadiene, and styrene, known for its toughness and impact resistance.
Carboxylated nitrile rubber (XNBR): A terpolymer of acrylonitrile, butadiene, and methacrylic acid, used in the production of disposable gloves and other medical products.
Uniqueness
Butadiene, styrene, methacrylic acid latex is unique due to the presence of methacrylic acid, which introduces carboxyl groups into the polymer structure. These carboxyl groups enhance the adhesion properties and compatibility with other materials, making it suitable for a wide range of applications . Additionally, the combination of butadiene and styrene provides a balance of elasticity and strength that is not found in other similar compounds .
Eigenschaften
CAS-Nummer |
9010-93-9 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
buta-1,3-diene;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H6O2.C4H6/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-3-4-2/h2-7H,1H2;1H2,2H3,(H,5,6);3-4H,1-2H2 |
InChI-Schlüssel |
LKAVYBZHOYOUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)O.C=CC=C.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
9010-93-9 112572-61-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


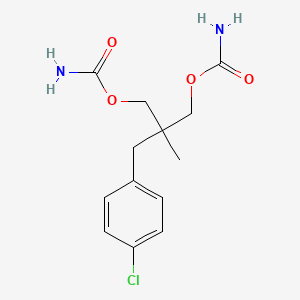
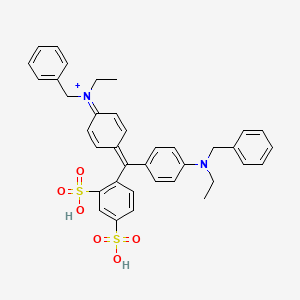
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
